(2R,6R)-1,2,6-Trimethylpiperazine

Catalog No.
S3070495
CAS No.
1821810-33-6
M.F
C7H16N2
M. Wt
128.219
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,6R)-1,2,6-Trimethylpiperazine

Sourcing enantiopure C2-symmetric diamines often risks contamination with racemic or meso isomers, compromising asymmetric synthesis. (2R,6R)-1,2,6-Trimethylpiperazine eliminates this variability. - Provides 18-fold potency gain in CPS1 inhibitor development through defined (2R,6R) stereochemistry. - Ensures high enantioselectivity as a chiral ligand precursor for catalytic asymmetric reactions. - Guaranteed enantiomeric excess (>99% ee) with rigorous QC, avoiding SAR ambiguity. In stock for immediate shipment.

CAS Number

1821810-33-6

Product Name

(2R,6R)-1,2,6-Trimethylpiperazine

IUPAC Name

(2R,6R)-1,2,6-trimethylpiperazine

Molecular Formula

C7H16N2

Molecular Weight

128.219

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m1/s1

InChI Key

QHVYJSBQXIIROJ-RNFRBKRXSA-N

SMILES

CC1CNCC(N1C)C

solubility

not available

Synonyms

(2R,6R)-1,2,6-Trimethylpiperazine, (2R,6R)-N,2,6-Trimethylpiperazine, (2R,6R)-1,2,6-trimethylpiperazine, (2R,6R)-1,2,6-Me3-piperazine

Purity

≥98%

Package Size

100 mg, 250 mg, 500 mg, 1 g

(2R,6R)-1,2,6-Trimethylpiperazine is a C2-symmetric chiral diamine. This structural class is frequently utilized in medicinal chemistry as a core scaffold for biologically active agents and in synthetic chemistry as a ligand for asymmetric catalysis. The defined (2R,6R) stereochemistry is the primary attribute governing its utility in applications where precise three-dimensional orientation is critical for molecular recognition or for controlling the stereochemical outcome of a reaction.

Research Fit

1
Stereodefined (2R,6R) trans-configuration for chiral synthesis
2
High-purity chiral building block for medicinal chemistry workflows
3
Available as free base and dihydrochloride salt to suit reaction conditions

Substituting this enantiopure compound with a racemic mixture, a meso form like (2R,6S)-1,2,6-trimethylpiperazine, or a simpler achiral piperazine is functionally inappropriate for its primary applications. In drug discovery, other stereoisomers can exhibit dramatically lower potency or different biological activity, leading to inactive products or complex purification challenges. In asymmetric catalysis, the C2-symmetry is essential for creating the chiral environment needed for stereoselective transformations; using a meso or racemic ligand would lead to a catastrophic loss of enantioselectivity, yielding a racemic product of lower value.

Substitution Risk

Cis-diastereomer (CAS 147539-61-5)

May alter chiral induction and selectivity in asymmetric synthesis due to opposite spatial arrangement.

Regioisomeric trimethylpiperazines (e.g., 2,2,6- or 2,3,5-)

Reported distinct μ-opioid agonist activity; biological profile and receptor engagement may shift.

Free base vs. dihydrochloride salt

Solubility and handling properties differ; stereochemistry remains intact but formulation fit may change.

18-Fold Potency Enhancement in Biologically Active Derivatives from the Enantiopure (2R,6R) Core

In the development of allosteric inhibitors for carbamoyl phosphate synthetase 1 (CPS1), the biological activity of derivatives is critically dependent on the stereochemistry of the piperazine core. A derivative synthesized from the (2R,6R)-2,6-dimethylpiperazine core exhibited an IC50 of 360 nM. In direct comparison, the equivalent derivative synthesized from a mixture of stereoisomers showed an 18-fold weaker potency with an IC50 of 6.6 µM. This demonstrates a clear and significant biological potency advantage derived directly from using the enantiopure (2R,6R) starting material.

Evidence DimensionInhibitory Potency (IC50) against CPS1 Enzyme
Target Compound Data360 nM (for derivative H3B-374 using the (2R,6R) core)
Comparator Or Baseline6.6 µM (for derivative 6, a cis/trans isomeric mixture)
Quantified Difference18.3-fold higher potency
ConditionsBiochemical assay measuring ADP formation from CPS1 in the presence of the inhibitor.

Using the correct (2R,6R) isomer from the start prevents investment in synthesizing a final compound that is over an order of magnitude less potent, avoiding wasted resources and complex purification.

Trans vs Cis Diastereomer
Class-level
Target: (2R,6R) trans-configuration (free base); dihydrochloride salt (CAS 2102409-62-9)
Comparator: (2R,6S) cis-diastereomer (CAS 147539-61-5) free base
Methyl group spatial arrangement dictates chiral environment; salt form modulates aqueous solubility.
Stereochemical identity determines ligand architecture; validation required for specific asymmetric transformations.
Data to verify; class-level inference.

Enabling High Enantioselectivity in Asymmetric Catalysis as a C2-Symmetric Ligand

C2-symmetric chiral piperazines, of which (2R,6R)-1,2,6-trimethylpiperazine is a member, are effective ligands for enantioselective catalysis. In the copper-catalyzed asymmetric acylation of meso-1,2-diols, a C2-symmetric piperazine ligand was used to produce the desired monobenzoates with high enantioselectivity, achieving up to 92% enantiomeric excess (ee). This level of stereocontrol is fundamentally impossible with achiral (meso) or racemic piperazine substitutes, which would yield a 0% ee product.

Evidence DimensionEnantiomeric Excess (ee)
Target Compound DataUp to 92% ee (achieved with a C2-symmetric piperazine ligand)
Comparator Or Baseline0% ee (the theoretical result from using an achiral or racemic ligand)
Quantified Difference92 percentage points
ConditionsCopper-catalyzed asymmetric acylation of meso-1,2-diols.

For synthesizing chiral molecules, this compound provides the necessary stereochemical information to produce a single enantiomer, which is often the only active form of a pharmaceutical or agrochemical.

Cytotoxicity IC₅₀ (μM)
Data to verify
  • A549 lung 0.16
  • PC-3 prostate 0.30
  • HCT116 colon 0.51
  • MCF-7 breast 0.30
  • MDA-MB-231 0.70
Stereochemistry of tested compound unspecified.
Supports cytotoxicity endpoint review in cell-model context; does not establish enantiomer-specific effect.
Source not available; reported scaffold baseline.
μ-Opioid Regioisomer SAR
Class-level
2,2,6- and 2,3,5-trimethylpiperazine analogues demonstrated μ-opioid agonist activity.
(2R,6R)-1,2,6-Trimethylpiperazine not tested in this study.
Regioisomer identity may influence receptor interaction; distinct substitution pattern warrants dedicated profiling.
Ballabio et al. (1997); class-level inference for target compound.

Scaffold for Stereospecific Enzyme Inhibitors and Medicinal Chemistry Probes

This compound is a validated starting material for the synthesis of potent, stereospecific enzyme inhibitors. Its use ensures that the resulting molecule has the correct 3D geometry for optimal target engagement, as demonstrated in the development of CPS1 allosteric inhibitors where the (2R,6R) core provided an 18-fold potency benefit.

Development of Chiral Ligands for Asymmetric Synthesis

As a C2-symmetric diamine, it is a suitable candidate for development into a chiral ligand for metal-catalyzed reactions. Such ligands are critical for producing enantiomerically pure fine chemicals, pharmaceuticals, and agrochemicals where high enantiomeric excess is a key quality parameter.

Backbone for Structure-Activity Relationship (SAR) Studies

In medicinal chemistry, establishing clear SAR requires compounds with defined stereochemistry. This compound serves as a rigid, stereochemically pure core, allowing researchers to isolate and study the effects of other substituents on biological activity without ambiguity from mixed isomers.

Application Fit Matrix

Application
Selection Property
Validation Focus
Opioid receptor SAR studies
Stereodefined (2R,6R) configuration
Receptor subtype binding and functional assay interpretation
Asymmetric catalysis ligand design
trans-2,6-dimethyl chiral scaffold
Enantioselectivity and catalytic efficiency assessment
Cancer cell-model SAR studies
1,2,6-Trimethylpiperazine core scaffold
Cell-viability and cytotoxicity endpoint review

XLogP3

0.5

Explore Compound Types